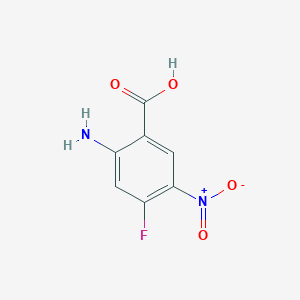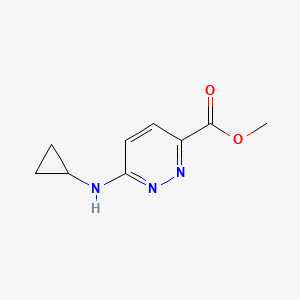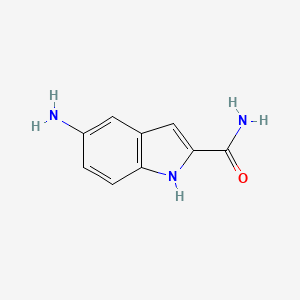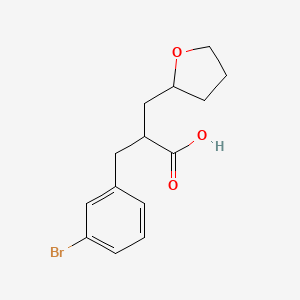
3-(3-Bromophenyl)-2-(oxolan-2-ylmethyl)propanoic acid
Vue d'ensemble
Description
3-(3-Bromophenyl)-2-(oxolan-2-ylmethyl)propanoic acid, also known as 3-bromo-2-oxopropionic acid, is a brominated organic acid that is widely used in a variety of scientific research applications. It is an important intermediate for the synthesis of various compounds and has a wide range of applications in organic and pharmaceutical chemistry. 3-bromo-2-oxopropionic acid is a versatile reagent that can be used in reactions such as nucleophilic substitution, alkylation, and acylation. The acid has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.
Applications De Recherche Scientifique
Renewable Building Blocks for Material Science
- A study explored the use of phloretic acid (a compound structurally related to the target molecule) as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, providing a sustainable alternative to phenol. This approach is significant for the development of bio-based materials with potential applications in a wide range of industries, including automotive and aerospace, due to their thermal and thermo-mechanical properties (Acerina Trejo-Machin et al., 2017).
Catalysis and Chemical Synthesis
- The catalysis of CO2 reduction by iron(0) tetraphenylporphyrins was significantly improved with the addition of weak Brønsted acids, suggesting a method for enhancing the efficiency of catalytic processes involving CO2 transformation. This research contributes to the development of sustainable chemical processes by facilitating the conversion of CO2 into useful products (I. Bhugun et al., 1996).
Bioactive Compound Synthesis
- Biphenyl-based compounds, which include structural motifs related to the target molecule, have been synthesized and evaluated for their anti-tyrosinase activities. Such activities are crucial for the development of treatments for conditions like hyperpigmentation. This research highlights the pharmaceutical potential of biphenyl derivatives in dermatological applications (Huey Chong Kwong et al., 2017).
Environmental Chemistry
- In the field of environmental chemistry, the extraction of carboxylic acids from aqueous solutions using reactive extraction techniques is an area of interest. Research on the recovery of propionic acid, a molecule with structural similarities to the target compound, from aqueous waste streams demonstrates the potential for efficient separation processes in industrial and environmental applications (A. Keshav et al., 2009).
Molecular Engineering for Solar Cells
- Organic sensitizers for solar cell applications have been developed using molecular engineering techniques. The synthesis of novel organic sensitizers, which include functional groups similar to those in the target compound, showcases the potential for improving solar energy conversion efficiencies. This research is significant for advancing renewable energy technologies (Sanghoon Kim et al., 2006).
Propriétés
IUPAC Name |
2-[(3-bromophenyl)methyl]-3-(oxolan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c15-12-4-1-3-10(8-12)7-11(14(16)17)9-13-5-2-6-18-13/h1,3-4,8,11,13H,2,5-7,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQYFSVNHKBHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(CC2=CC(=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-2-(oxolan-2-ylmethyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



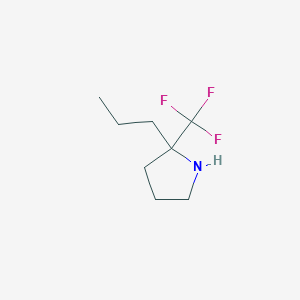
![(E)-Tert-butyl 5-(3-methoxy-3-oxoprop-1-EN-1-YL)-1H-pyrazolo[3,4-B]pyridine-1-carboxylate](/img/structure/B1528571.png)
![Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate](/img/structure/B1528572.png)
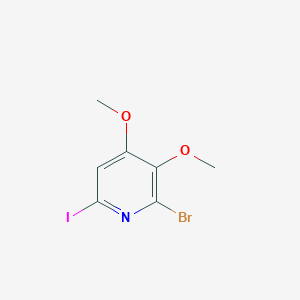
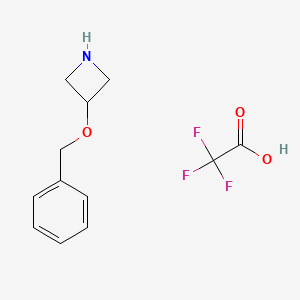
![3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridinetetra(trifluoroacetic acid salt)](/img/structure/B1528576.png)
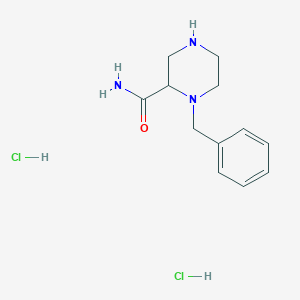
![3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1528580.png)

